molecular formula C26H35N5O5S B14110475 1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide

1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide

Cat. No.: B14110475
M. Wt: 529.7 g/mol
InChI Key: YEIJDHPPNIGRTI-UHFFFAOYSA-N
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Description

1’-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. The structure of this compound includes a quinazolinone core, a bipiperidine moiety, and a dioxolo ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1’-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4’-bipiperidine]-4’-carboxamide involves multiple steps, including the formation of the quinazolinone core, the attachment of the dioxolo ring, and the incorporation of the bipiperidine moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bipiperidine moiety can undergo nucleophilic substitution reactions with halogenated compounds.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

Similar compounds include other quinazolinone derivatives, bipiperidine-containing molecules, and dioxolo ring-containing compounds. Compared to these compounds, 1’-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4’-bipiperidine]-4’-carboxamide is unique due to its combination of these three structural features, which may result in distinct chemical properties and biological activities.

Comparison with Similar Compounds

  • Quinazolinone derivatives
  • Bipiperidine-containing molecules
  • Dioxolo ring-containing compounds

Properties

Molecular Formula

C26H35N5O5S

Molecular Weight

529.7 g/mol

IUPAC Name

1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C26H35N5O5S/c27-24(34)26(30-10-4-2-5-11-30)8-13-29(14-9-26)22(32)7-3-1-6-12-31-23(33)18-15-20-21(36-17-35-20)16-19(18)28-25(31)37/h15-16H,1-14,17H2,(H2,27,34)(H,28,37)

InChI Key

YEIJDHPPNIGRTI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C(=O)N

Origin of Product

United States

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